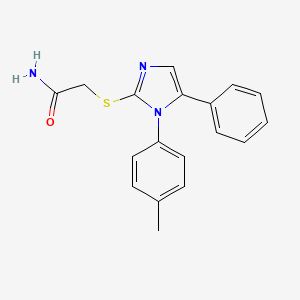

2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

2-((5-Phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic imidazole-based derivative characterized by a thioether-linked acetamide moiety and aromatic substituents (phenyl and p-tolyl groups) on the imidazole core. Its structure combines the imidazole scaffold—a five-membered ring with two nitrogen atoms—with sulfur and acetamide functionalities, which are known to enhance bioavailability and target binding affinity. The p-tolyl group (para-methylphenyl) introduces hydrophobic interactions, while the phenyl ring may contribute to π-π stacking in biological systems .

Properties

IUPAC Name |

2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-13-7-9-15(10-8-13)21-16(14-5-3-2-4-6-14)11-20-18(21)23-12-17(19)22/h2-11H,12H2,1H3,(H2,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBHMXZUYVGIAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by thiolation and acetamidation steps .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioacetamide group to a thiol or amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole ring or the thioacetamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Scientific Research Applications

2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is used in several scientific research applications:

- Chemistry It serves as a building block in the synthesis of more complex molecules.

- Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine Research is being conducted to explore its potential as a therapeutic agent for various diseases.

- Industry It is used to develop new materials and as a precursor in chemical manufacturing processes.

This compound has demonstrated potential in antimicrobial and antiviral domains. The compound has a molecular formula of C21H18N4OS2 and a molecular weight of 406.52 g/mol. The thioacetamide group linked to an imidazole derivative is crucial for its biological properties.

Antimicrobial Activity

Studies highlight the antimicrobial potential of this compound against various bacterial strains.

In Vitro Studies

In vitro evaluations have shown antibacterial activity against Gram-positive and Gram-negative bacteria. The reported minimum inhibitory concentration (MIC) values for this compound range from 4.69 to 22.9 µM against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action involves the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. The imidazole ring may also play a role in chelating metal ions, which can inhibit key enzymatic processes in bacteria.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Antiviral Activity

Research indicates that this compound exhibits antiviral properties, particularly against RNA viruses.

Case Studies

In a study focused on the inhibition of the papain-like protease (PLpro) domain from SARS-CoV-2, the compound showed antiviral activity with an effective concentration (EC50) of approximately 1.1 µM, which is comparable to established antiviral agents like remdesivir.

Toxicity and Safety Profile

Evaluations of the safety profile of this compound, via hemolytic assays and cytotoxicity tests, indicate low hemolytic activity (% lysis ranging from 3.23 to 15.22%) and non-cytotoxicity with IC50 values exceeding 60 µM. These results suggest a favorable safety margin for further development.

Other Imidazole Derivatives Applications

Mechanism of Action

The mechanism of action of 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thioacetamide group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Key Observations :

- Aryl Halogenation : Bromine or fluorine substituents (e.g., 9c, Compound 21) enhance electronegativity and may improve binding to hydrophobic enzyme pockets .

- Triazole-Thiazole Hybrids (9a–9e) : These derivatives exhibit distinct mechanisms (e.g., α-glucosidase inhibition) due to extended conjugation and polar triazole groups, contrasting with the acetamide-thioimidazole core’s antiproliferative focus .

Antiproliferative Activity

The target compound demonstrates moderate cytotoxicity against C6 glioma cells (IC₅₀: 15.67 µg/mL), comparable to benzothiazole-imidazole derivatives (IC₅₀: ~15–20 µg/mL) but less potent than clinically used chemotherapeutics like doxorubicin (IC₅₀: <1 µg/mL). The p-tolyl group may reduce metabolic degradation compared to nitro-substituted analogs (e.g., 4-nitrophenyl derivatives in ), which show similar potency but higher reactivity .

Enzymatic Inhibition

While the target compound lacks explicit enzymatic data, analogs like 9c (4-bromophenyl-substituted) exhibit strong docking affinity for α-glucosidase, a diabetes target.

Biological Activity

2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C21H18N4OS2, with a molecular weight of 406.52 g/mol. The compound features a thioacetamide group linked to an imidazole derivative, which is crucial for its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.

In Vitro Studies

In vitro evaluations have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported for this compound range from 4.69 to 22.9 µM against various strains, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

The mechanism by which this compound exerts its antimicrobial effects appears to involve the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. The imidazole ring is known for its role in chelating metal ions, which may inhibit key enzymatic processes in bacteria .

Antiviral Activity

Emerging research has also indicated that this compound exhibits antiviral properties, particularly against RNA viruses.

Case Studies

In a study focused on the inhibition of the papain-like protease (PLpro) domain from SARS-CoV-2, the compound demonstrated notable antiviral activity with an effective concentration (EC50) of approximately 1.1 µM, comparable to established antiviral agents like remdesivir .

Toxicity and Safety Profile

The safety profile of this compound has been evaluated through hemolytic assays and cytotoxicity tests. Results indicate low hemolytic activity (% lysis ranging from 3.23 to 15.22%) and non-cytotoxicity with IC50 values exceeding 60 µM . This suggests a favorable safety margin for further development.

Q & A

Q. What methodologies assess stability under physiological conditions?

- Methodological Answer :

- pH stability : Incubate in buffers (pH 1–9) and analyze via HPLC.

- Plasma stability : Incubate with human plasma (37°C) and quantify parent compound degradation.

- Light exposure : UV-vis spectroscopy to detect photodegradation products .

Q. What challenges arise during scale-up synthesis, and how are they addressed?

- Methodological Answer :

- Reactor design : Transition from batch to continuous flow reactors for improved heat/mass transfer.

- Purification : Optimize column chromatography (e.g., gradient elution) or recrystallization solvents.

- Yield optimization : Design of experiments (DoE) to balance time, cost, and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.